molecular formula C10H12N2OS B14665202 2-Amino-5-phenylthiomethyl-2-oxazoline CAS No. 41136-03-2

2-Amino-5-phenylthiomethyl-2-oxazoline

Cat. No.: B14665202
CAS No.: 41136-03-2
M. Wt: 208.28 g/mol
InChI Key: DSXNAAVBZUNNJI-UHFFFAOYSA-N
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Description

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of a phenylsulfanyl group attached to the oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-oxazoline with a phenylsulfanyl methylating agent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • 2-hydroxy-3-phenylsulfanylmethyl-[1,4]-naphthoquinone

Uniqueness

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific combination of the oxazole ring and phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

41136-03-2

Molecular Formula

C10H12N2OS

Molecular Weight

208.28 g/mol

IUPAC Name

5-(phenylsulfanylmethyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2OS/c11-10-12-6-8(13-10)7-14-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,12)

InChI Key

DSXNAAVBZUNNJI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=N1)N)CSC2=CC=CC=C2

Origin of Product

United States

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